molecular formula C12H15ClN2O2 B2694949 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride CAS No. 2228697-90-1

1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride

Cat. No.: B2694949
CAS No.: 2228697-90-1
M. Wt: 254.71
InChI Key: ONQYWUODRZQXJW-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride is a synthetic indole derivative characterized by an aminopropyl side chain at the indole nitrogen and a carboxylic acid group at the 5-position of the aromatic ring, with the amine group protonated as a hydrochloride salt.

Properties

IUPAC Name

1-(3-aminopropyl)indole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-5-1-6-14-7-4-9-8-10(12(15)16)2-3-11(9)14;/h2-4,7-8H,1,5-6,13H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQYWUODRZQXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCCN)C=C1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride typically involves the reaction of indole derivatives with 3-aminopropyl groups. One common method includes the use of 3-aminopropyltriethoxysilane as a starting material, which undergoes a series of reactions to introduce the indole and carboxylic acid functionalities . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The indole ring and aliphatic amine group undergo oxidation under specific conditions:

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Products : Formation of indole oxides or hydroxylated derivatives. For example, oxidation of the amine group yields nitroso or nitro intermediates under strong oxidative conditions.

  • Conditions : Acidic or neutral aqueous media at 25–80°C.

Reduction Reactions

The carboxylic acid and amine groups participate in reduction:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Products : Reduction of the carboxylic acid to a primary alcohol or the amine to a secondary amine (dependent on reaction specificity).

  • Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C.

Substitution Reactions

The primary amine and carboxylic acid groups are key sites for nucleophilic substitution:

a) Esterification

  • Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄).

  • Products : Methyl or ethyl esters of the carboxylic acid group.

  • Yields : >80% under reflux conditions.

b) Amidation

  • Reagents : Amines (e.g., hydrazine) with coupling agents like HOBt/HBTU .

  • Products : Amide derivatives (e.g., hydrazides).

  • Yields : 60–71% in ethanol at 60°C .

c) Mannich Reactions

  • Reagents : Formaldehyde and secondary amines .

  • Products : Aminomethylated derivatives at the indole C3 position.

  • Yields : 42–62% in dichloromethane (DCM) with trifluoroacetic acid (TFA) .

Cyclization and Condensation

The compound undergoes cyclization via its amine and carboxylic acid groups:

  • Reagents : Aldehydes (e.g., benzaldehyde) under acidic conditions .

  • Products : Hydrazone derivatives or

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

  • Antimicrobial Activity: Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Properties: Indole derivatives are also being explored for their anticancer effects. The ability of these compounds to modulate specific biological pathways makes them candidates for targeting cancer cells. Molecular docking studies have demonstrated interactions with key proteins involved in cancer progression .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole derivatives, including 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride. Compounds derived from indoles have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity, making them potential candidates for treating neurodegenerative diseases .

Biological Mechanisms

The compound interacts with various molecular targets, influencing enzymatic activities and cellular pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate neurotransmitter systems, contributing to its neuroprotective and antimicrobial effects .

Industrial Applications

In addition to its research applications, 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride has potential uses in industry:

  • Material Science: The compound can serve as a building block for synthesizing new materials with specific properties, such as polymers or coatings that require enhanced mechanical or chemical resistance .

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Bioadhesive Potential

The aminopropyl group in 1-(3-aminopropyl)-1H-indole-5-carboxylic acid hydrochloride shares functional similarity with APM, a component in glycol chitosan-based bioadhesives .

Enzyme Inhibition Activity

The compound 1-(3-phenylpropanoyl)-1H-indole-5-carboxylic acid (7.62) demonstrates inhibitory activity against bacterial hyaluronidase, attributed to its acylated side chain and carboxylic acid group . By contrast, the primary amine in 1-(3-aminopropyl)-1H-indole-5-carboxylic acid hydrochloride could enable alternative binding modes (e.g., electrostatic interactions with enzyme active sites), though this remains speculative without direct experimental data.

Spectroscopic and Analytical Comparisons

Table 2: NMR and Mass Spectrometry Data

Compound Name 13C-NMR Shifts (Key Signals) HRMS (m/z) References
Indole derivative () 47.45 (CH2), 144.88 (C-NH2) 223.1225 (C15H15N2)
1-(3-Phenylpropanoyl)-1H-indole-5-carboxylic acid (7.62) Not reported Not reported

The 13C-NMR signal at 144.88 ppm in a related indole derivative () corresponds to a carbon adjacent to an amine group, a feature shared with 1-(3-aminopropyl)-1H-indole-5-carboxylic acid hydrochloride. The absence of aromatic proton signals in the target compound’s carboxylic acid group (5-position) would distinguish it from 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which exhibits substituents at the 2- and 7-positions .

Biological Activity

1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in neuroprotection and as a modulator of neurotransmitter systems. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features an indole ring system, which is known for its diverse biological activities. The synthesis typically involves the reaction of 5-carboxylic acid derivatives with amines, yielding the desired aminopropyl indole structure. The hydrochloride salt form enhances solubility, facilitating its use in biological assays.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of indole compounds exhibit significant neuroprotective properties. For instance, compounds structurally similar to 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid have shown efficacy in protecting neuronal cells from oxidative stress and neurotoxicity induced by various agents such as hydrogen peroxide and amyloid-beta peptides .

Table 1: Summary of Neuroprotective Activities

CompoundModelEffectReference
1-(3-Aminopropyl)-1H-indole-5-carboxylic acidSH-SY5Y cellsReduced cell death
Indole-3-propionic acidRat brain synaptosomesInhibited lipid peroxidation
5-Methoxy-indole carboxylic acidMouse models of PDModulated inflammatory pathways

Antioxidant Activity

The antioxidant properties of the indole derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that these compounds can significantly reduce oxidative stress markers in cellular models, suggesting their role as potential therapeutic agents for neurodegenerative diseases .

MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme linked to neurodegenerative disorders. Compounds similar to 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid have been identified as selective MAO-B inhibitors, with some showing sub-micromolar potency. This inhibition is crucial for increasing levels of neurotransmitters like dopamine, providing a rationale for their use in treating conditions such as Parkinson's disease .

Table 2: MAO-B Inhibition Potency

CompoundIC50 (µM)Reference
Indole derivative A0.50
Indole derivative B0.75
1-(3-Aminopropyl)-1H-indole-5-carboxylic acidTBD*

*To be determined in future studies.

Case Studies

Several case studies highlight the application of indole derivatives in preclinical models:

  • Parkinson’s Disease Models : In mouse models, treatment with indole derivatives led to improved motor function and reduced neuroinflammation. These findings suggest that such compounds may offer protective effects against dopaminergic neuron loss .
  • Alzheimer’s Disease Models : The ability of these compounds to inhibit amyloid-beta aggregation has been documented, indicating potential utility in Alzheimer's disease management by targeting amyloid pathology .

Q & A

Q. What are the standard protocols for synthesizing 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves condensation reactions using indole derivatives and aminopropyl groups under acidic conditions. A common approach is refluxing 3-formyl-1H-indole-2-carboxylic acid with 3-aminopropyl reagents in acetic acid, catalyzed by sodium acetate. The reaction is monitored via TLC, and the product is purified via recrystallization from DMF/acetic acid mixtures .

Q. How is the purity of this compound assessed in academic research?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. For example, a purity of 98.34% was reported using a C18 column with a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm . Additional validation includes melting point analysis and NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

Q. What are the primary applications of this compound in drug discovery?

Methodological Answer: The compound serves as a precursor for kinase inhibitors (e.g., bisindolylmaleimide derivatives) and bioactive indole derivatives. Its carboxylic acid and aminopropyl groups enable functionalization for targeting enzymes like protein kinase C (PKC) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

Methodological Answer: Statistical Design of Experiments (DoE) is critical. For instance, factorial designs can identify optimal molar ratios (e.g., 1.1:1 aldehyde-to-amine ratio) and reaction times (3–5 h under reflux). Central Composite Designs (CCD) help model interactions between variables like temperature and catalyst concentration . Post-reaction, quenching with ice-water and sequential washing (ethanol, diethyl ether) reduces impurities .

Q. How should contradictory data on bioactivity be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurities. Researchers should:

  • Validate bioactivity across multiple assays (e.g., enzyme inhibition, cell viability).
  • Cross-check purity using HPLC and mass spectrometry.
  • Replicate synthesis under controlled conditions to isolate batch-specific effects .

Q. What computational methods support the design of derivatives with enhanced activity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. Reaction path searches using software like GRRM or Gaussian identify low-energy intermediates. Machine learning models trained on experimental data (e.g., IC₅₀ values) prioritize synthetic targets .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in biological assays?

Methodological Answer:

  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate, PEG chains).
  • Co-solvents: Use DMSO/water mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .

Q. What analytical techniques are recommended for characterizing degradation products?

Methodological Answer:

  • LC-MS/MS: Identifies degradation pathways (e.g., hydrolysis of the carboxylic acid group).
  • FTIR: Tracks functional group changes (e.g., loss of amine peaks at ~3300 cm⁻¹).
  • Stability studies: Accelerated aging under varied pH/temperature conditions .

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